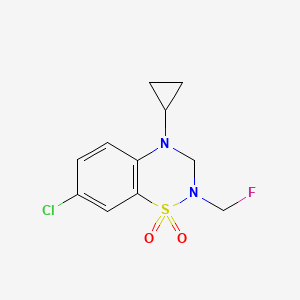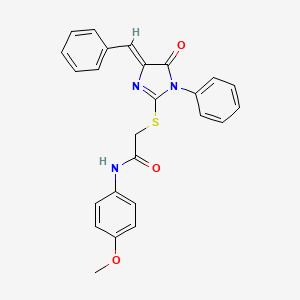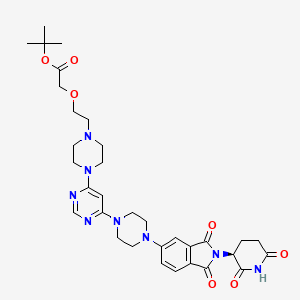
Icmt-IN-53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-53: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound exhibits an IC50 value of 0.96 μM, indicating its high efficacy in inhibiting ICMT . It also demonstrates favorable permeability and antiproliferative properties, making it a valuable tool in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-53 involves the functionalization of indoleamines.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Icmt-IN-53 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .
Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
Icmt-IN-53 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of ICMT and its effects on protein modification. This helps researchers understand the role of ICMT in various biochemical pathways .
Biology: In biological research, this compound is used to study cell proliferation and apoptosis. It has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and PC3, making it a valuable compound for cancer research .
Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit ICMT and affect cell proliferation makes it a promising candidate for the development of new cancer treatments .
Industry: In the industrial sector, this compound can be used in the development of new drugs and therapeutic agents. Its properties make it a valuable compound for pharmaceutical research and development .
Mecanismo De Acción
Icmt-IN-53 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for the post-translational modification of proteins. ICMT catalyzes the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, which is essential for the proper function and localization of these proteins .
The inhibition of ICMT by this compound disrupts this modification process, leading to the mislocalization and dysfunction of the target proteins. This, in turn, affects various cellular processes, including cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Icmt-IN-53 is unique in its high efficacy and favorable properties compared to other ICMT inhibitors. Some similar compounds include:
Cysmethynil: A prototypical ICMT inhibitor identified by researchers at Duke University.
Indole-based ICMT inhibitors: Developed through high-throughput screening and optimization.
Other ICMT inhibitors: Developed by researchers at Universidad Complutense De Madrid and Cancer Therapeutics CRC PTY Ltd., based on different chemical formulas.
These compounds share similar mechanisms of action but differ in their efficacy, solubility, and other properties. This compound stands out due to its high potency and favorable permeability .
Propiedades
Fórmula molecular |
C26H36FN3 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
N-ethyl-N-[[5-(3-fluoropyridin-4-yl)-1-octylindol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C26H36FN3/c1-4-7-8-9-10-11-16-30-20-22(19-29(5-2)6-3)24-17-21(12-13-26(24)30)23-14-15-28-18-25(23)27/h12-15,17-18,20H,4-11,16,19H2,1-3H3 |
Clave InChI |
GREQWCDCQYKIDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=C(C=NC=C3)F)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)


